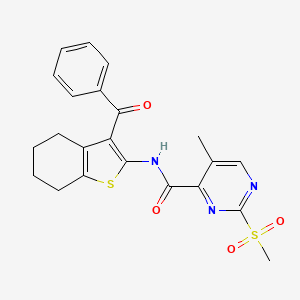![molecular formula C9H13ClN2O2 B2527243 (1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide CAS No. 2411179-34-3](/img/structure/B2527243.png)
(1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of (1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide involves the binding of the compound to the mu-opioid receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of pain perception, addiction, and mood regulation.
Biochemical and Physiological Effects:
(1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide has been shown to have potent analgesic effects, which make it a promising candidate for pain management. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, which suggest its potential use in the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide is its high selectivity and affinity for the mu-opioid receptor. This property makes it a valuable tool for studying the role of this receptor in pain and addiction. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on (1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide. One potential direction is the investigation of its potential use in the treatment of mood disorders, such as depression and anxiety. Another direction is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, the study of the pharmacokinetics and toxicity of (1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide is necessary to determine its safety and efficacy for clinical use.
In conclusion, (1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide is a promising compound that has potential applications in the treatment of pain, addiction, and mood disorders. Further research is necessary to fully understand the mechanism of action, pharmacokinetics, and toxicity of this compound to determine its safety and efficacy for clinical use.
Méthodes De Synthèse
The synthesis of (1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide involves the reaction of (1S,6R)-bicyclo[3.1.0]hexane-1-carboxylic acid with thionyl chloride, followed by the reaction with 2-amino-4-chlorobutyric acid, and finally, the reaction with acetic anhydride. The yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
(1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including neurological disorders, addiction, and pain management. This compound has been shown to have high affinity and selectivity for the mu-opioid receptor, which is involved in the regulation of pain and addiction. Additionally, (1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide has been shown to have potential as a novel antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
(1S,6R)-2-(2-chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c10-5-7(13)12-3-1-2-6-4-9(6,12)8(11)14/h6H,1-5H2,(H2,11,14)/t6-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIDWFHZDHSSKO-MUWHJKNJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(N(C1)C(=O)CCl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@]2(N(C1)C(=O)CCl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2527166.png)
![N1-(sec-butyl)-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2527167.png)
![3-(cyclohexylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2527170.png)
![N-cyclohexyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2527172.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)

![4-(4-methylpiperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2527176.png)

![4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2527178.png)

